molecular formula C22H30N4O4S B10939305 2-({5-[(4-ethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({5-[(4-ethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10939305
M. Wt: 446.6 g/mol
InChI Key: XTGJAKGYUOQRRO-UHFFFAOYSA-N
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Description

2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a morpholine group, and a hydrazinecarbothioamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This step involves the reaction of the furan derivative with 4-ethylphenol in the presence of a suitable catalyst.

    Attachment of the morpholine group: This is typically done through nucleophilic substitution reactions.

    Formation of the hydrazinecarbothioamide moiety: This involves the reaction of the intermediate compound with hydrazine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ETHYLPHENOXY)METHYL]-2-FUROIC ACID: This compound shares the furan ring and ethylphenoxy group but lacks the morpholine and hydrazinecarbothioamide moieties.

    5-[(4-ETHYLPHENOXY)METHYL]-N-(2-PYRIDINYLMETHYL)-2-FURANCARBOXAMIDE: This compound has a similar structure but includes a pyridinylmethyl group instead of the morpholine and hydrazinecarbothioamide moieties.

Uniqueness

The uniqueness of 2-({5-[(4-ETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H30N4O4S

Molecular Weight

446.6 g/mol

IUPAC Name

1-[[5-[(4-ethylphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C22H30N4O4S/c1-2-17-4-6-18(7-5-17)29-16-19-8-9-20(30-19)21(27)24-25-22(31)23-10-3-11-26-12-14-28-15-13-26/h4-9H,2-3,10-16H2,1H3,(H,24,27)(H2,23,25,31)

InChI Key

XTGJAKGYUOQRRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3

Origin of Product

United States

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